4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole
Overview
Description
4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such asCasein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
It is essential to inhibit both ck2 and gsk3β simultaneously to prevent pten deactivation more efficiently . This suggests that the compound may act as an inhibitor of these enzymes, preventing them from phosphorylating PTEN and thus maintaining its active state.
Biochemical Pathways
The inhibition of ck2 and gsk3β would likely affect thePTEN/PI3K/AKT pathway , a critical pathway in cell survival, growth, and proliferation .
Pharmacokinetics
A similar compound was found to have desirable drug-likeness and oral bioavailability characteristics .
Result of Action
Maintaining the active state of pten would likely result in the downregulation of the pi3k/akt pathway, potentially leading to decreased cell survival, growth, and proliferation .
Biochemical Analysis
Biochemical Properties
4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target biomolecule, affecting its function. Additionally, this compound can influence gene expression by interacting with DNA or RNA, thereby modulating the transcription or translation of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from its short-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These metabolites can have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization within specific cellular compartments can affect its activity and function. For example, accumulation of the compound in certain organelles may enhance its effects on specific cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole typically involves the reaction of a thiazole derivative with an ethoxycarbonyl group. One common method includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Scientific Research Applications
4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole ring structure but differ in their functional groups and specific biological activities, highlighting the unique properties and applications of this compound.
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)7-4-3-5-8-9(7)11-6-14-8/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCQRFMTZHZLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77528-46-2 | |
Record name | ethyl 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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